3-(1H-1,2,3-Benzotriazol-1-YL)-N'-(3,4-dimethoxybenzylidene)propanohydrazide
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Overview
Description
3-(1H-1,2,3-Benzotriazol-1-YL)-N’-(3,4-dimethoxybenzylidene)propanohydrazide is a complex organic compound that features a benzotriazole moiety and a hydrazide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-1,2,3-Benzotriazol-1-YL)-N’-(3,4-dimethoxybenzylidene)propanohydrazide typically involves the following steps:
Formation of the Benzotriazole Moiety: This can be achieved by reacting o-phenylenediamine with sodium nitrite in the presence of an acid to form benzotriazole.
Hydrazide Formation: The benzotriazole is then reacted with a suitable acyl hydrazide to form the hydrazide linkage.
Condensation Reaction: Finally, the hydrazide is condensed with 3,4-dimethoxybenzaldehyde under acidic or basic conditions to form the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring purity through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction of the hydrazide linkage can yield corresponding amines.
Substitution: The benzotriazole moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced hydrazides.
Substitution: Substituted benzotriazole derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can act as a ligand in coordination chemistry, facilitating various catalytic processes.
Organic Synthesis: It can be used as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: The compound may inhibit certain enzymes, making it a potential candidate for drug development.
Antimicrobial Activity: Preliminary studies suggest it may have antimicrobial properties.
Medicine
Drug Development: Its ability to interact with biological targets makes it a potential lead compound for developing new pharmaceuticals.
Industry
Materials Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-(1H-1,2,3-Benzotriazol-1-YL)-N’-(3,4-dimethoxybenzylidene)propanohydrazide involves its interaction with molecular targets such as enzymes or receptors. The benzotriazole moiety can bind to metal ions, while the hydrazide linkage can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-(1H-1,2,3-Benzotriazol-1-YL)-N’-(benzylidene)propanohydrazide: Lacks the methoxy groups, which may affect its reactivity and biological activity.
3-(1H-1,2,3-Benzotriazol-1-YL)-N’-(3,4-dimethoxybenzylidene)butanohydrazide: Has a longer carbon chain, which may influence its solubility and interaction with biological targets.
Uniqueness
The presence of both the benzotriazole moiety and the 3,4-dimethoxybenzylidene group in 3-(1H-1,2,3-Benzotriazol-1-YL)-N’-(3,4-dimethoxybenzylidene)propanohydrazide makes it unique. This combination allows for diverse chemical reactivity and potential biological activity, distinguishing it from other similar compounds.
Properties
IUPAC Name |
3-(benzotriazol-1-yl)-N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O3/c1-25-16-8-7-13(11-17(16)26-2)12-19-21-18(24)9-10-23-15-6-4-3-5-14(15)20-22-23/h3-8,11-12H,9-10H2,1-2H3,(H,21,24)/b19-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRPZOVPNDPJNCF-XDHOZWIPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=NNC(=O)CCN2C3=CC=CC=C3N=N2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=N/NC(=O)CCN2C3=CC=CC=C3N=N2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
326002-01-1 |
Source
|
Record name | 3-(1H-1,2,3-BENZOTRIAZOL-1-YL)-N'-(3,4-DIMETHOXYBENZYLIDENE)PROPANOHYDRAZIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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